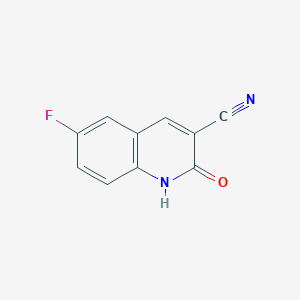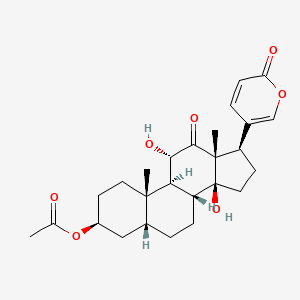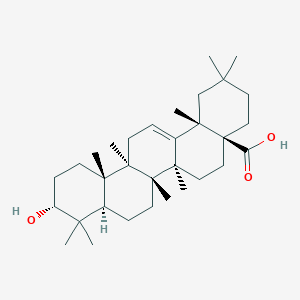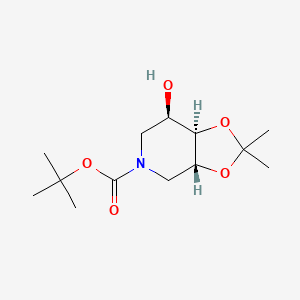
Glycosidase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycosidase-IN-2 is a compound that functions as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Glycosidases play crucial roles in various biological processes, including the degradation of biomass, defense mechanisms, and normal cellular functions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycosidase-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common approach is the use of molecular imprinting in cross-linked micelles to create water-soluble polymeric nanoparticles with a sugar-binding boroxole in the imprinted site . Post-modification techniques are then employed to install acidic groups near the oxygen of the targeted glycosidic bond, optimizing the structure for selective hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using enzymatic methods. β-Glycosidases, for example, provide an alternative enzymatic method for the synthesis of alkyl-glycosides, which are environmentally friendly and exhibit high stereo-selectivity . Genetic engineering techniques have also been used to prepare glycoside hydrolases from various sources .
化学反応の分析
Types of Reactions: Glycosidase-IN-2 undergoes several types of chemical reactions, including hydrolysis, transglycosylation, and reverse hydrolysis . These reactions are catalyzed by glycosidases and involve the cleavage and formation of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in these reactions include acidic water, molecular imprinting agents, and various glycosidases . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to ensure high selectivity and yield.
Major Products Formed: The major products formed from these reactions include oligosaccharides, polysaccharides, and various glycosylated compounds . These products have significant applications in the pharmaceutical, food, and biofuel industries.
科学的研究の応用
Glycosidase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis and synthesis of complex carbohydrates . In biology, it plays a role in understanding glycosylation processes and the metabolism of glycoconjugates . In medicine, this compound is used to develop enzyme replacement therapies and to study the mechanisms of glycosidase-related diseases . In industry, it is employed in the production of biofuels, biodegradable surfactants, and other valuable products .
作用機序
The mechanism of action of Glycosidase-IN-2 involves the inhibition of glycosidases by binding to their active sites and preventing the hydrolysis of glycosidic bonds . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the enzyme. The molecular targets of this compound include various glycosidases involved in carbohydrate metabolism and glycosylation processes .
類似化合物との比較
Similar Compounds: Similar compounds to Glycosidase-IN-2 include other glycosidase inhibitors such as acarbose, miglitol, and voglibose . These compounds also inhibit glycosidases but differ in their chemical structures and specificities.
Uniqueness: this compound is unique in its high selectivity and efficiency in inhibiting glycosidases. Unlike other inhibitors, it can be designed to possess selectivity not available with biocatalysts, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
tert-butyl (3aR,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |
InChIキー |
RPFDMDWEBWOMNO-OPRDCNLKSA-N |
異性体SMILES |
CC1(O[C@@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


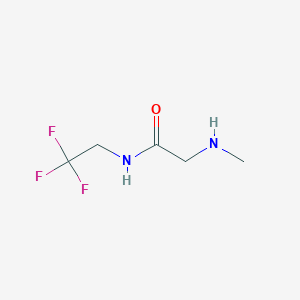
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)
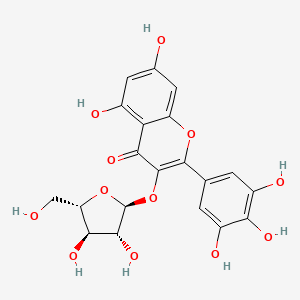

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
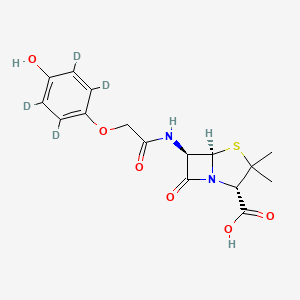
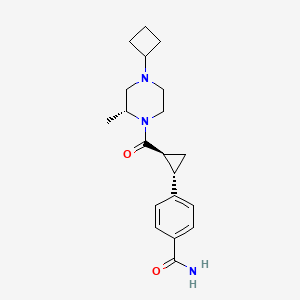
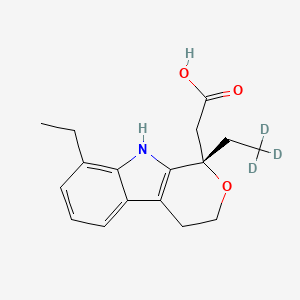
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)

